molecular formula C16H23N3O3 B7917902 [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7917902
M. Wt: 305.37 g/mol
InChI Key: KSXCIYMFVWEWGL-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is an organic compound with a complex structure that includes a piperidine ring, an amino-acetyl group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of piperidine with an amino-acetyl chloride, followed by the introduction of the carbamic acid benzyl ester group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amino-acetyl moiety can be reduced to form corresponding alcohols.

    Substitution: The benzyl ester group can be substituted with other ester groups or functionalized through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exerts its effects involves interactions with specific molecular targets. The amino-acetyl group can form hydrogen bonds with proteins, while the piperidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid ethyl ester
  • [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
  • [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid propyl ester

Uniqueness

Compared to similar compounds, [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is unique due to the presence of the benzyl ester group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules. Additionally, the benzyl ester group can be selectively modified, providing opportunities for further functionalization and optimization in various applications.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-18(14-7-9-19(10-8-14)15(20)11-17)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCIYMFVWEWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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